(4-Bromobutan-2-yl)benzene
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Overview
Description
(4-Bromobutan-2-yl)benzene is an organic compound with the molecular formula C10H13Br. It is a brominated derivative of butylbenzene, where the bromine atom is attached to the second carbon of the butyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Bromobutan-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of butylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-Bromobutan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different functionalized derivatives.
Oxidation Reactions: The butyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding butylbenzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under atmospheric pressure.
Major Products Formed
Substitution: Hydroxybutylbenzene, cyanobutylbenzene, aminobutylbenzene.
Oxidation: Butylbenzyl alcohol, butylbenzaldehyde, butylbenzoic acid.
Reduction: Butylbenzene.
Scientific Research Applications
(4-Bromobutan-2-yl)benzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromobutan-2-yl)benzene largely depends on the type of reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the butyl chain undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
(2-Bromobutan-2-yl)benzene: Similar structure but with the bromine atom attached to the second carbon of the butyl chain.
1-Bromo-3-phenylbutane: Another brominated butylbenzene derivative with the bromine atom on the first carbon of the butyl chain.
Uniqueness
(4-Bromobutan-2-yl)benzene is unique due to its specific bromination pattern, which influences its reactivity and the types of reactions it can undergo. This distinct structure makes it a valuable compound for various synthetic applications and research studies .
Properties
IUPAC Name |
4-bromobutan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHLOGXZPKYCPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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